N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, an oxazolidin ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidin ring and the bromophenyl sulfonyl group. The key steps include:
Formation of the Oxazolidin Ring: This can be achieved through the reaction of an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazolidin ring using a bromophenyl sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Oxalamide: The final step involves the coupling of the intermediate with an oxalamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and other suitable reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The bromophenyl sulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The oxazolidin ring and oxalamide moiety may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- N1-((3-((4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
Uniqueness
The uniqueness of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substitutions. The bromine atom may enhance the compound’s reactivity and binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUFJYQYXDUEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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